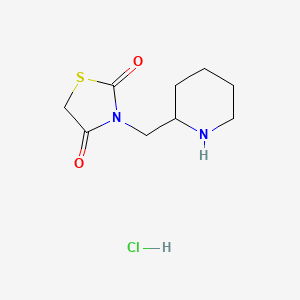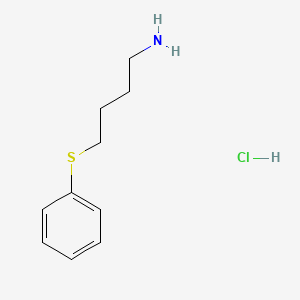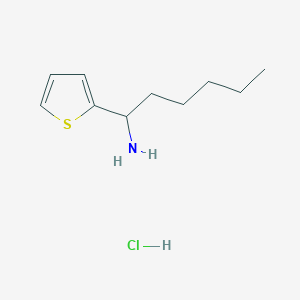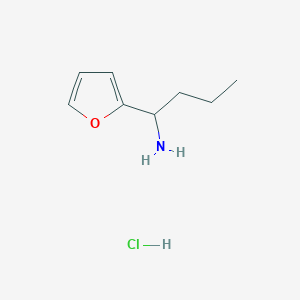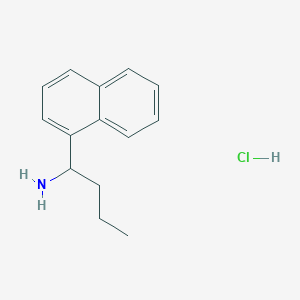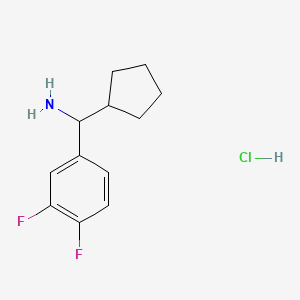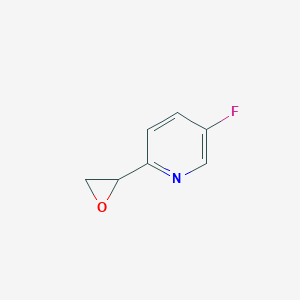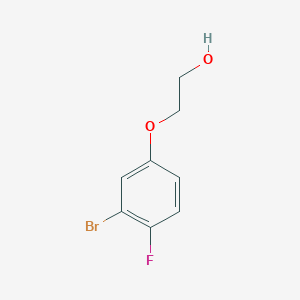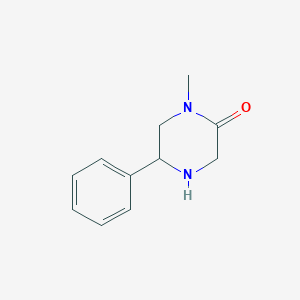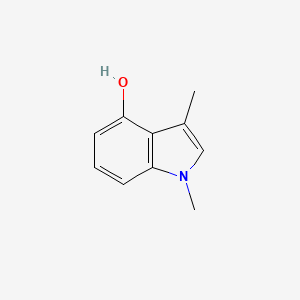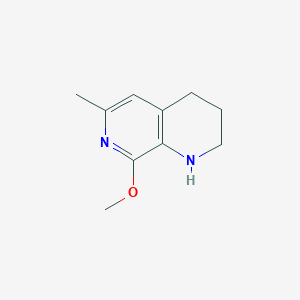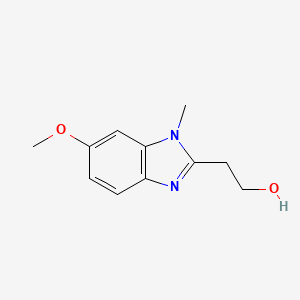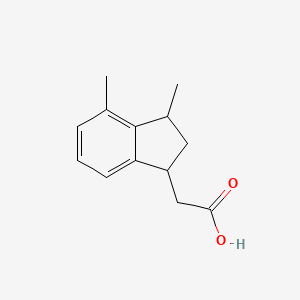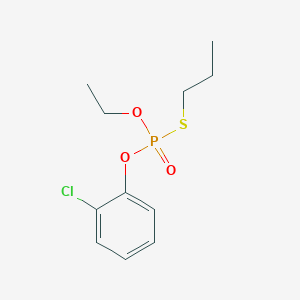
O-(2-chlorophenyl) O-ethyl S-propyl phosphorothioate
Vue d'ensemble
Description
O-(2-chlorophenyl) O-ethyl S-propyl phosphorothioate is a major and new photoproduct of profenofos . Profenofos is a detectable insecticide in the environment with strong toxicity to non-targeted organisms .
Synthesis Analysis
The synthesis of profenofos, which is closely related to O-(2-chlorophenyl) O-ethyl S-propyl phosphorothioate, can be achieved by reacting phosphorus oxychloride with sodium ethoxide and sodium 1-propanethiolate, followed by treatment with 4-bromo-2-chloro phenol .Molecular Structure Analysis
The basic structure of an organophosphorus pesticide like profenofos includes an ethyl group ®, a thio-propyl group (R’), and an O-(4-bromo-2-chlorophenyl) group (X) . The double-bonded oxygen can be replaced by sulfur to generate other structures .Physical And Chemical Properties Analysis
Profenofos is a liquid with a pale yellow to amber color and a garlic-like odor . It has a molar mass of 373.63 g·mol−1 .Applications De Recherche Scientifique
Metabolism and Bioactivation
- Prothiofos, a compound related to O-(2-chlorophenyl) O-ethyl S-propyl phosphorothioate, has been studied for its metabolism in rats. It is absorbed rapidly from the small intestine and metabolized into various compounds, such as 2,4-dichlorophenol and O-2,4-dichlorophenyl O-ethyl hydrogen phosphorothioate (Ueyama & Takase, 1980).
- Certain phosphorothiolate pesticides, including those with S-propyl groups, are converted into more potent acetylcholinesterase inhibitors through oxidative bioactivation. This process is stereospecific and varies with different chiral isomers of the compounds (Wing, Glickman & Casida, 1983).
Analytical Applications
- Prothiofos can be used as a membrane solvent to create a histamine-sensitive membrane electrode. This application is valuable in determining histamine release from mast cells, providing an analytical tool for biological and medical research (Katsu & Hirodo, 1999).
Agricultural Applications
- O,O-diaryl S-ethyl phosphorothioates, closely related to O-(2-chlorophenyl) O-ethyl S-propyl phosphorothioate, have been synthesized and tested for their fungitoxic properties against various plant pathogens. These compounds, including S-ethyl O,O-bis(2, 4,5-trichlorophenyl) phosphorothioate, exhibit high activity against a range of species, demonstrating their potential as agricultural fungicides (Gupta & Roy, 1984).
Environmental Impact
- The environmental fate and impact of similar organophosphorus compounds, including their effects on microbial activities in soil and aquatic ecosystems, have been extensively studied. These studies help in understanding the ecological consequences of using such chemicals in agriculture and pest control (Tu, 1970).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-chloro-2-[ethoxy(propylsulfanyl)phosphoryl]oxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClO3PS/c1-3-9-17-16(13,14-4-2)15-11-8-6-5-7-10(11)12/h5-8H,3-4,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USWJOQGOFQVVHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSP(=O)(OCC)OC1=CC=CC=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClO3PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
O-(2-chlorophenyl) O-ethyl S-propyl phosphorothioate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(Trifluoromethyl)benzo[b]thiophen-3(2H)-one 1,1-Dioxide](/img/structure/B1457614.png)
